molecular formula C26H16Cl2N2 B151904 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine CAS No. 3646-61-5

2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine

Cat. No.: B151904
CAS No.: 3646-61-5
M. Wt: 427.3 g/mol
InChI Key: MQGFJTPZIBDFDR-UHFFFAOYSA-N
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Description

2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine (DCDP) is an organic compound belonging to the class of diazocines, which are heterocyclic aromatic compounds containing a diazocine ring system. DCDP is an important intermediate in the synthesis of a variety of organic compounds, and it has been used in a number of scientific research applications. This article will provide an overview of the synthesis method of DCDP, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and some potential future directions for its use.

Scientific Research Applications

Electron-Capture Agent and Oxidative Dimerization

2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine has been utilized as an electron-capture agent in scientific research. It serves as a mechanistic probe for single-electron transfer (SET) processes and as a reagent for the oxidative dimerization of benzylic organometallics. This compound has been employed to understand the mechanisms in SET processes and offers practical preparative scope in organic syntheses (Eisch, Yu, & Rheingold, 2012).

Facilitating Rearrangements in Organic Chemistry

The compound has been instrumental in facilitating rearrangements in organic chemistry. Its reaction with R-Li reagents leads to various unexpected products, demonstrating its utility in exploring the mechanisms of anomalous carbolithiations and hydrolithiations. This finding is important for understanding radical-anion pathways in organic reactions (Eisch, Liu, Zhu, & Rheingold, 2015).

Chiral Explorations

Chiral studies of this compound have been conducted. Optical resolution and assignment of absolute configurations of enantiomers have been achieved, providing insights into electronic helix theory and high-temperature stability of chiral configurations (Li, Pan, Jin, Yin, Yang, & Sun, 2017).

Single-Electron Transfer Carbolithiation Studies

The compound has been used in studies exploring single-electron transfer (SET) carbolithiation. It aids in understanding the stereochemistry, regiochemistry, and electronic nature of R-Li additions in heterocyclic chemistry. These studies have implications for the development of novel organic reactions and synthetic pathways (Eisch, Yu, & Rheingold, 2014).

Redox Interconversion Studies

This compound has been pivotal in redox interconversion studies. The research on its reversible SET ring contraction and expansion processes has advanced the understanding of redox interconversions in organic chemistry (Eisch, Liu, Zhu, & Rheingold, 2014).

Mechanism of Action

Target of Action

It is known to be an impurity of clozapine , a psychiatric medication that primarily targets dopamine receptors in the brain .

Mode of Action

Given its association with Clozapine

Biochemical Pathways

As an impurity of Clozapine , it might be involved in the dopaminergic pathways, but this needs to be confirmed by further studies.

Result of Action

It is known to be used in the treatment of schizophrenia and schizoaffective disorders , suggesting it may have neuroactive properties.

Properties

IUPAC Name

2,8-dichloro-6,12-diphenylbenzo[c][1,5]benzodiazocine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16Cl2N2/c27-19-11-13-23-21(15-19)25(17-7-3-1-4-8-17)29-24-14-12-20(28)16-22(24)26(30-23)18-9-5-2-6-10-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGFJTPZIBDFDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=NC4=C2C=C(C=C4)Cl)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101219568
Record name 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3646-61-5
Record name 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine
Reactant of Route 2
2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine
Reactant of Route 3
2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine
Reactant of Route 4
2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine
Reactant of Route 5
2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine
Reactant of Route 6
2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine
Customer
Q & A

A: The reaction of 5-chloro-2-aminobenzophenone (1) with o-phenylenediamine, instead of yielding the expected N-[(2-amino-5-chlorophenyl)phenylmethylene]-1,2-benzenediamine (3), produced 2-(acetyl)amino-5-chlorobenzophenone (5) as the major product []. This finding highlighted an unexpected reactivity of the starting materials under the employed reaction conditions.

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